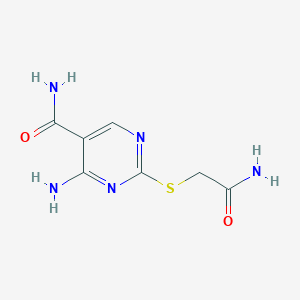
4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The presence of amino, thio, and carboxamide groups in the molecule suggests potential for interactions that could be exploited in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones using diketene as an alternative substrate . Another approach involves the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides, which can be further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed using spectroscopic methods such as 1H NMR. For instance, the 1H NMR spectral data of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides show characteristic signals for the amino group, methyl group, and carboxamide NH group, which vary depending on the substituent's structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and alkylation. For example, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives involves the reaction of aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine, which can be prepared from 3-aminothiophene-2-carboxamide . Additionally, the conversion of 2-aminothiophene-3-carboxylates to 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates is achieved through acid-catalyzed reactions with activated nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrimidine ring. For example, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides against various strains of microorganisms indicates the potential of these compounds as pharmaceutical agents . The synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d]pyrimidines, showcases an environmentally friendly method suitable for industrial production, highlighting the importance of green chemistry in the synthesis of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid led to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6‑dihydropyrimidine-5-carboxamides. These compounds were further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives, demonstrating the compound's versatility in synthesizing various pyrimidine derivatives (Dotsenko et al., 2013).
Structural and Chemical Properties
Investigations into the structural and chemical properties of pyrimidine derivatives, including 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide, have highlighted their significance in biological and medicinal chemistry. For example, the study of cation tautomerism, twinning, and disorder in pyrimidinium salts sheds light on the importance of molecular recognition processes involving hydrogen bonding, which is crucial for the drug's targeted action (Rajam et al., 2017).
Biological Activity
Several pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their biological activity. For instance, the synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds possess significant antimicrobial properties, offering potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
Applications in Drug Discovery
Research into pyrimidine derivatives, including this compound, extends to their applications in drug discovery, particularly as antifolate inhibitors of purine biosynthesis with selectivity for high-affinity folate receptors. This specificity is crucial for developing antitumor agents that target cellular processes selectively, demonstrating the compound's potential in therapeutic applications (Deng et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2S/c8-4(13)2-15-7-11-1-3(6(10)14)5(9)12-7/h1H,2H2,(H2,8,13)(H2,10,14)(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARPLMNBPVPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)SCC(=O)N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)